molecular formula C11H8Cl2O B8595906 3-(3,4-Dichlorophenyl)cyclopent-2-en-1-one

3-(3,4-Dichlorophenyl)cyclopent-2-en-1-one

Cat. No.: B8595906
M. Wt: 227.08 g/mol
InChI Key: KPPACTYSLAGXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorophenyl)cyclopent-2-en-1-one is a useful research compound. Its molecular formula is C11H8Cl2O and its molecular weight is 227.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8Cl2O

Molecular Weight

227.08 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C11H8Cl2O/c12-10-4-2-8(6-11(10)13)7-1-3-9(14)5-7/h2,4-6H,1,3H2

InChI Key

KPPACTYSLAGXDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,2-dichloro-4-iodobenzene (1.0 g, 3.66 mmol) in THF (50 mL) at −78° C. was treated with a solution of n-butyllithium (2.5 M in hexanes; 1.5 mL, 3.8 mmol) such that the reaction temperature remained ≦−78° C. After 15 min, a solution of 3-methoxy-2-cyclopenten-1-one (0.452 g, 3.96 mmol) in THF (20 mL) was added such that the reaction temperature remained ≦−78° C. The reaction mixture was warmed to −20° C. over 2 h, quenched with a solution of 1N HCl and concentrated in vacuo to remove THF. A solution of 1N HCl (5 mL) was added, the solution was stirred for 30 min and extracted with EtOAc (2×). The combined organic extracts were washed with saturated aqueous NaHCO3, brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography using EtOAc/Heptanes as the eluting solvent to afford 0.3 g of target compound as a white powder (Yield 36%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.58-2.62 (m, 2 H) 2.97-3.03 (m, 2 H) 6.56 (t, 1 H) 7.45-7.55 (m, 2 H) 7.71 (d, 1 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.452 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
36%

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